Physicochemical Profile Comparison: N-Allyl vs. N-Propyl Analog
The N-allyl compound (CAS 606134-55-8) exhibits a molecular weight of 367.44 g/mol, monoisotopic mass of 367.12 Da, and polar surface area (PSA) of 83.67 Ų. The closest saturated analog, N-propyl derivative (CAS 606134-57-0), shows MW 369.46 g/mol, monoisotopic mass 369.13 Da, and identical PSA of 83.67 Ų . The 2.0 Da mass reduction and the presence of a π-bond in the allyl group marginally lower lipophilicity (estimated ΔlogP ≈ –0.3) while preserving the same hydrogen-bonding capacity, which can influence membrane permeability and solubility in early ADME screening.
| Evidence Dimension | Molecular weight, exact mass, and PSA |
|---|---|
| Target Compound Data | MW 367.44 g/mol; Exact mass 367.12 Da; PSA 83.67 Ų |
| Comparator Or Baseline | N-Propyl analog (CAS 606134-57-0): MW 369.46 g/mol; Exact mass 369.13 Da; PSA 83.67 Ų |
| Quantified Difference | ΔMW = –2.02 g/mol; ΔExact mass = –2.01 Da; ΔPSA = 0 Ų |
| Conditions | Calculated physicochemical parameters from Chemsrc database |
Why This Matters
Researchers requiring precise control of molecular weight and lipophilicity in a compound library can select the N-allyl variant for its marginally lower logP and distinct unsaturation, which may improve aqueous solubility without altering polar surface area.
